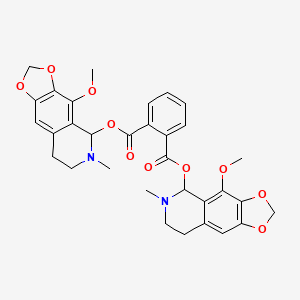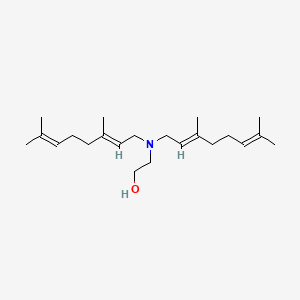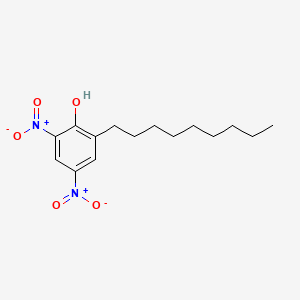
Phenol, 2,4-dinitro-6-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dinitro-6-nonyl- is an organic compound that belongs to the class of dinitrophenols. It is characterized by the presence of two nitro groups (-NO2) and a nonyl group (-C9H19) attached to a phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dinitro-6-nonyl- can be synthesized through a series of nitration and alkylation reactions. The process typically involves the nitration of phenol to introduce nitro groups at the 2 and 4 positions, followed by the alkylation of the phenol ring to attach the nonyl group at the 6 position. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration .
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,4-dinitro-6-nonyl- involves large-scale nitration and alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-dinitro-6-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated phenols and other substituted products.
Applications De Recherche Scientifique
Phenol, 2,4-dinitro-6-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, including its role as an uncoupling agent in oxidative phosphorylation.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dinitro-6-nonyl- involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient across the mitochondrial membrane, resulting in the production of heat instead of ATP. The compound targets the mitochondrial electron transport chain, disrupting the normal process of ATP synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar uncoupling properties but without the nonyl group.
2,4-Dinitro-6-methylphenol: Another dinitrophenol derivative with a methyl group instead of a nonyl group.
2,4-Dinitro-6-ethylphenol: Similar structure with an ethyl group in place of the nonyl group
Uniqueness
Phenol, 2,4-dinitro-6-nonyl- is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This structural difference can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
4099-67-6 |
|---|---|
Formule moléculaire |
C15H22N2O5 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
2,4-dinitro-6-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3 |
Clé InChI |
HQSOWTFKIVOSPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


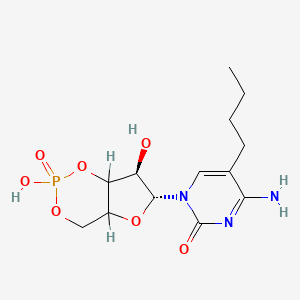
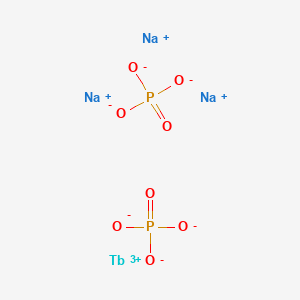


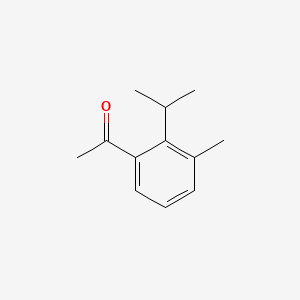
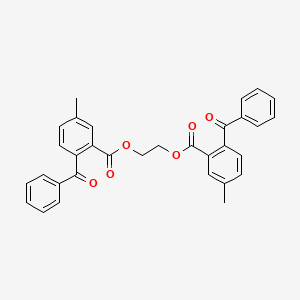
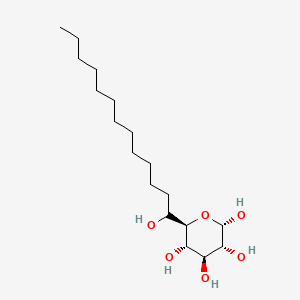

![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)



